molecular formula C7H10Br2O2 B14431612 5,6-Dibromo-4,4-dimethyloxan-2-one CAS No. 79749-57-8

5,6-Dibromo-4,4-dimethyloxan-2-one

Cat. No.: B14431612
CAS No.: 79749-57-8
M. Wt: 285.96 g/mol
InChI Key: KBWMTMWPQZMBMN-UHFFFAOYSA-N
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Description

5,6-Dibromo-4,4-dimethyloxan-2-one is a brominated organic compound with the molecular formula C7H10Br2O2 It is a derivative of oxan-2-one, featuring two bromine atoms at the 5th and 6th positions and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-4,4-dimethyloxan-2-one typically involves the bromination of 4,4-dimethyloxan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions. The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the oxan-2-one ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.

    Reduction: Reduction reactions can remove the bromine atoms, yielding 4,4-dimethyloxan-2-one.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: Produces oxan-2-one derivatives with various functional groups.

    Reduction: Yields 4,4-dimethyloxan-2-one.

    Substitution: Forms substituted oxan-2-one compounds with different functional groups.

Scientific Research Applications

5,6-Dibromo-4,4-dimethyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-4,4-dimethyloxan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, altering the oxidative state of cellular components and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyloxan-2-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    5,6-Dichloro-4,4-dimethyloxan-2-one: Contains chlorine atoms instead of bromine, resulting in different reactivity and properties.

    5,6-Diiodo-4,4-dimethyloxan-2-one: Features iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.

Uniqueness

5,6-Dibromo-4,4-dimethyloxan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes the compound valuable in various chemical and biological applications.

Properties

CAS No.

79749-57-8

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

5,6-dibromo-4,4-dimethyloxan-2-one

InChI

InChI=1S/C7H10Br2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3

InChI Key

KBWMTMWPQZMBMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC(C1Br)Br)C

Origin of Product

United States

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